2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione
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Overview
Description
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an isoindoline-1,3-dione core fused with an indeno[1,2-c]thiophene moiety, making it a valuable subject for research in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The indeno[1,2-c]thiophene moiety can be introduced through cyclization reactions involving thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione involves its interaction with molecular targets such as receptors and enzymes. . The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but lack the indeno[1,2-c]thiophene moiety.
Indeno[1,2-c]thiophene derivatives: These compounds contain the indeno[1,2-c]thiophene structure but do not have the isoindoline-1,3-dione core.
Uniqueness
2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and indeno[1,2-c]thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11NO3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(8-oxo-3,7-dihydroindeno[1,2-c]thiophen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H11NO3S/c21-14-7-3-4-10-8-11-9-24-19(16(11)15(10)14)20-17(22)12-5-1-2-6-13(12)18(20)23/h1-6,8H,7,9H2 |
InChI Key |
SPVPESUEFQNQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1=O)C3=C(SCC3=C2)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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